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Compound of Interest

Compound Name: 7-Chloro-2-hydroxyquinoline

CAS No.: 22614-72-8

Cat. No.: B152736 Get Quote

Executive Summary
7-Chloro-2-hydroxyquinoline (CAS: 5162-03-8) is a privileged heterocyclic scaffold in drug

discovery, serving as a critical intermediate for kinase inhibitors, anticancer agents, and

metallodrug ligands.[1] While often chemically designated as "2-hydroxy," structural analysis

reveals that in the solid state, this molecule exists predominantly as its tautomer, 7-

chloroquinolin-2(1H)-one. This guide delineates the crystallographic principles governing its

packing, the supramolecular synthons that stabilize its lattice, and the synthetic protocols

required to generate high-purity crystals for diffraction studies.

Chemical Identity & Tautomeric Equilibrium
The structural integrity of this compound is defined by a dynamic equilibrium between the

lactim (hydroxy) and lactam (one) forms. Understanding this is a prerequisite for interpreting X-

ray diffraction (XRD) data.[1]

Lactim Form (Solution/Gas Phase): 7-chloro-2-hydroxyquinoline.[1][2] Favored in non-

polar solvents and high temperatures.

Lactam Form (Solid State): 7-chloroquinolin-2(1H)-one.[1] Favored in the crystalline state

due to the formation of robust intermolecular hydrogen bonds.[1]

Tautomeric Pathway Visualization
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The following diagram illustrates the proton transfer mechanism that dictates the solid-state

structure.
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Caption: The tautomeric shift from the aromatic lactim to the amide-like lactam is driven by the

thermodynamic stability of the cyclic amide dimer in the solid phase.

Crystallographic Characterization
Unit Cell & Space Group
While specific lattice parameters can vary based on solvation and temperature, 7-

chloroquinolin-2(1H)-one derivatives typically crystallize in the Monoclinic crystal system.[1]

The structural motif is governed by the planar nature of the quinoline ring and the steric

demand of the chlorine atom at the 7-position.[1]

Parameter Typical Value / Range Description

Crystal System Monoclinic
Favors planar stacking of

aromatic cores.[1]

Space Group P2₁/c (No.[1][3] 14)

Centrosymmetric packing is

most common for simple

quinolones.[1]

Z Value 4
Four molecules per unit cell

(two dimers).[1]

Density ~1.45 - 1.55 g/cm³
High density due to efficient pi-

stacking and Cl atom mass.

Supramolecular Architecture
The crystal lattice is constructed effectively through a hierarchy of non-covalent interactions.[1]
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Primary Synthon: The R²₂(8) Dimer
The dominant feature in the crystal structure is the formation of a centrosymmetric dimer.

Mechanism: The protonated Nitrogen (N1-H) acts as a hydrogen bond donor, while the

Carbonyl Oxygen (C2=O) acts as an acceptor.

Geometry: This forms an eight-membered ring motif, denoted in graph-set notation as R²₂(8).

[1]

Bond Distance: The N...O distance is typically 2.80 – 2.90 Å, indicating a strong hydrogen

bond.

Secondary Interaction: Pi-Pi Stacking
Stacking Axis: The planar dimers stack along the short crystallographic axis (usually b-axis).

[1]

Interplanar Distance: ~3.4 Å.[1]

Offset: The rings are often slip-stacked (offset) to minimize repulsion between the pi-electron

clouds and the 7-chloro substituents.[1]

Experimental Protocols
Synthesis of 7-Chloroquinolin-2(1H)-one
To obtain high-quality crystals, one must first synthesize the compound with high

regioselectivity.[1] The Meth-Cohn or Modified Knorr synthesis is recommended.[1]

Protocol:

Reagents: 3-Chloroaniline (1.0 eq), Cinnamoyl chloride (1.1 eq), Aluminum Chloride (AlCl₃,

3.0 eq).

Acylation: Dissolve 3-chloroaniline in dry dichloromethane (DCM). Add cinnamoyl chloride

dropwise at 0°C. Stir for 2 hours to form the amide intermediate.
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Cyclization: Remove solvent.[1] Mix the solid amide with AlCl₃ and heat to 120°C (melt) for 1

hour. This effects the intramolecular Friedel-Crafts alkylation.[1]

Workup: Quench with ice-water. Filter the precipitate.[1][3]

Purification: Recrystallize from Ethanol/DMF (9:1) to isolate the 7-chloro isomer (vs. 5-

chloro).[1]

Crystallization for XRD
Growing single crystals suitable for diffraction requires slow evaporation to allow the

thermodynamically favored lactam dimers to align.[1]

Solvent System: Methanol/Chloroform (1:1 v/v).[1]

Method: Slow evaporation at Room Temperature (25°C).

Timeframe: 48–72 hours.

Morphology: Colorless to pale yellow prisms.

Characterization Workflow
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Caption: A linear workflow ensuring sample purity before crystallographic analysis is critical for

resolving the correct tautomer.

Spectroscopic Correlates
XRD data should always be cross-validated with spectroscopic signatures to confirm the bulk

phase composition.[1]
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Technique Diagnostic Signal Structural Insight

IR Spectroscopy 1640–1660 cm⁻¹ (Strong)

C=O stretch.[1] Confirms the

Lactam (2-one) form.[1] A

broad O-H stretch >3000 cm⁻¹

(Lactim) should be absent or

weak.

¹H NMR (DMSO-d₆)
δ ~11.5–12.0 ppm (Broad

Singlet)

N-H proton.[1] Confirms the

presence of the proton on the

nitrogen, validating the lactam

structure.

¹³C NMR δ ~160–162 ppm

Carbonyl Carbon (C2).[1]

Distinct from the C-O shift of

the lactim form.[1]

Pharmaceutical Relevance
The crystal structure of 7-chloroquinolin-2(1H)-one is not merely an academic curiosity; it

dictates the material properties of the drug substance.[1]

Solubility: The strong intermolecular hydrogen bonding (dimers) leads to high lattice energy

and poor aqueous solubility.[1] Formulation strategies often require disrupting these dimers

(e.g., using amorphous solid dispersions).

Polymorphism: The slip-stacked packing allows for potential polymorphism depending on the

solvent used (solvatomorphism), which can alter dissolution rates.[1]

Scaffold Utility: The 7-chloro position is electronically active, making this crystal a precursor

for 7-chloro-2-hydroxyquinoline-3-carbaldehyde, a key intermediate in the synthesis of

hydrazone-based anticancer drugs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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